molecular formula C6H6ClNS B3242483 4-Amino-2-chlorobenzene-1-thiol CAS No. 15178-53-7

4-Amino-2-chlorobenzene-1-thiol

Cat. No.: B3242483
CAS No.: 15178-53-7
M. Wt: 159.64 g/mol
InChI Key: ZYAMARVMEHHNHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-chlorobenzene-1-thiol: is an organic compound with the molecular formula C6H6ClNS . It is a derivative of benzene, featuring an amino group (-NH2) at the fourth position, a chlorine atom at the second position, and a thiol group (-SH) at the first position. This compound is known for its reactivity and is used in various chemical synthesis processes.

Biochemical Analysis

Biochemical Properties

4-Amino-2-chlorobenzene-1-thiol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It reacts with aromatic aldehydes and cyclohexanecarboxaldehyde to form thiazole and thiazoline derivatives . Additionally, it undergoes oxidation in the presence of 1-n-butyl-3-methylimidazolium methylselenite to form symmetrical disulfides . These interactions highlight the compound’s versatility in biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in cell function, including alterations in metabolic flux and gene expression patterns . These effects are crucial for understanding the compound’s potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. For instance, its reaction with aromatic aldehydes and cyclohexanecarboxaldehyde results in the formation of thiazole and thiazoline derivatives, which can further interact with other biomolecules . These interactions are essential for the compound’s biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it can undergo oxidation to form symmetrical disulfides, which may have different biochemical properties compared to the parent compound . Understanding these temporal effects is vital for its application in research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme activation or gene expression modulation. At higher doses, it may cause toxic or adverse effects, including enzyme inhibition and cellular damage . These dosage-dependent effects are crucial for determining the compound’s therapeutic window.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors to influence metabolic flux and metabolite levels. For example, its reaction with aromatic aldehydes and cyclohexanecarboxaldehyde leads to the formation of thiazole and thiazoline derivatives, which can participate in further metabolic reactions . These pathways are essential for understanding the compound’s role in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . Understanding its transport and distribution is crucial for its application in biochemical research.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for its biochemical activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-2-chlorobenzene-1-thiol can be synthesized through several methods:

    Nucleophilic Substitution: One common method involves the nucleophilic substitution of 2-chloronitrobenzene with thiourea, followed by reduction of the nitro group to an amino group.

    Electrophilic Aromatic Substitution: Another method involves the electrophilic aromatic substitution of 2-chlorobenzenethiol with ammonia or an amine source.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nucleophilic substitution reactions, utilizing high temperatures and pressures to ensure complete conversion and high yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-Amino-2-chlorobenzene-1-thiol can undergo oxidation to form disulfides.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or iodine in the presence of a base.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Strong nucleophiles like sodium hydroxide or potassium tert-butoxide are often used.

Major Products Formed:

    Oxidation: Symmetrical disulfides.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-2-chlorobenzene-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including thiazoles and thiazolines.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    2-Amino-4-chlorobenzene-1-thiol: Similar structure but with the amino and chlorine groups swapped.

    4-Amino-2-bromobenzene-1-thiol: Similar structure with bromine instead of chlorine.

    4-Amino-2-fluorobenzene-1-thiol: Similar structure with fluorine instead of chlorine.

Uniqueness: 4-Amino-2-chlorobenzene-1-thiol is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to its analogs. The presence of both an amino group and a thiol group on the benzene ring allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

4-amino-2-chlorobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNS/c7-5-3-4(8)1-2-6(5)9/h1-3,9H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYAMARVMEHHNHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301308783
Record name 4-Amino-2-chlorobenzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301308783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15178-53-7
Record name 4-Amino-2-chlorobenzenethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15178-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2-chlorobenzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301308783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 2-chloro-4-nitrobenzenethiol (4.0 g) was added acetic acid (60 ml), and to this solution was added reduced iron (21 g), and the mixture was stirred at room temperature for 3 hours. The mixture was filtered with Celite, and washed with ethyl acetate. The solvent was removed under reduced pressure, and the obtained residue was purified by silica gel column chromatography, to give 4-amino-2-chlorobenzenethiol (2.74 g).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
reduced iron
Quantity
21 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-2-chlorobenzene-1-thiol
Reactant of Route 2
4-Amino-2-chlorobenzene-1-thiol
Reactant of Route 3
4-Amino-2-chlorobenzene-1-thiol
Reactant of Route 4
Reactant of Route 4
4-Amino-2-chlorobenzene-1-thiol
Reactant of Route 5
Reactant of Route 5
4-Amino-2-chlorobenzene-1-thiol
Reactant of Route 6
Reactant of Route 6
4-Amino-2-chlorobenzene-1-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.